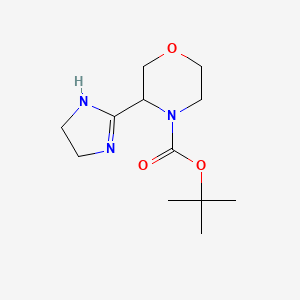

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate

描述

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate is a bicyclic organic compound featuring a morpholine ring fused with a partially saturated imidazoline moiety (4,5-dihydro-1H-imidazol-2-yl) and a tert-butyl carboxylate group. The tert-butyl ester enhances lipophilicity, which may improve membrane permeability in pharmaceutical contexts.

属性

IUPAC Name |

tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(16)15-6-7-17-8-9(15)10-13-4-5-14-10/h9H,4-8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUHFYOCQJWCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2=NCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate typically involves the formation of the imidazole ring followed by its attachment to the morpholine ring. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

化学反应分析

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The imidazole and morpholine rings can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.

科学研究应用

Anticancer Activity

Research has indicated that compounds related to tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine derivatives exhibit promising anticancer properties. For instance:

- A study demonstrated the synthesis of various imidazole derivatives that showed cytotoxic effects against human cancer cell lines. The structure-activity relationship (SAR) indicated that modifications to the imidazole ring significantly influenced their potency against cervical and bladder cancer cell lines, with some derivatives achieving IC50 values in the low micromolar range .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | SISO (Cervical) | 5.2 |

| Compound B | RT-112 (Bladder) | 3.8 |

Enzyme Inhibition

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine derivatives have been studied for their potential as inhibitors of key enzymes involved in cancer progression:

- Inhibitory assays on various kinases revealed that certain derivatives could effectively inhibit CDK9-mediated RNA polymerase II transcription, thereby reducing the expression of anti-apoptotic proteins like Mcl-1 . This suggests a mechanism through which these compounds may induce apoptosis in cancer cells.

Antimicrobial Activity

Emerging studies have also explored the antimicrobial properties of imidazole-containing compounds:

- Compounds similar to tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine have shown effectiveness against a range of bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .

Case Study 1: Anticancer Efficacy

In a focused study on a series of imidazole derivatives, researchers synthesized several compounds based on the tert-butyl morpholine scaffold. These compounds were tested against multiple cancer cell lines, leading to the identification of several candidates with significant anticancer activity. The most promising compound demonstrated an IC50 value of 4.5 μM against the MCF7 breast cancer cell line.

Case Study 2: Mechanistic Insights into Enzyme Inhibition

A detailed investigation into the mechanism of action revealed that specific modifications to the tert-butyl group enhanced binding affinity to CDK9. Structural analysis through X-ray crystallography provided insights into how these compounds interact at the molecular level, paving the way for rational drug design .

作用机制

The mechanism of action of Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the activity of the target molecule . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Imidazole Derivatives ()

Compounds such as 4-[(benzylamino)carbonyl]-5-[(tert-butoxy-S-phenylalanyl)carbonyl]-1H-imidazole (5{87}) and its α-methylbenzylamino variants (5{88}, 5{89}) share the tert-butoxy carbonyl group and imidazole core but lack the morpholine ring. Key differences include:

- Substituent Diversity: The target compound’s morpholine replaces the aromatic aminoacyl groups (e.g., benzylamino) in 5{87}–5{89}, reducing steric bulk and altering electronic properties.

Table 1: Structural Comparison with Imidazole Derivatives

Comparison with Terphenyl-Imidazole Hybrids ()

The compound PTBIBI (2-(4''-(1-(4-(tert-butyl)phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-[1,1':4',1''-terphenyl]-4-yl)-1-phenyl-1H-benzo[d]imidazole) shares the tert-butyl group and imidazole moiety but features extended aromatic systems (terphenyl and benzimidazole). Key distinctions:

- Aromaticity : PTBIBI’s fully conjugated structure contrasts with the target compound’s partially saturated imidazoline, leading to differences in UV-Vis absorption and electronic properties.

- Applications : PTBIBI’s rigid, planar structure suits optoelectronic materials (e.g., OLEDs), whereas the target compound’s morpholine ring may favor bioactivity in drug discovery .

Table 2: Functional Comparison with PTBIBI

生物活性

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate, with the CAS number 2209111-89-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₁N₃O₃

- Molecular Weight : 255.31 g/mol

- IUPAC Name : this compound

- Structure :

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor for certain enzymes and receptors involved in cellular signaling pathways.

Biological Activities

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of A549 lung cancer cells.

- Antimicrobial Properties : The compound has also demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases.

In Vitro Studies

A study conducted on the effects of this compound on A549 cells revealed:

- IC50 Values : The compound exhibited an IC50 value of approximately 15 μM, indicating significant cytotoxicity.

- Mechanistic Insights : Flow cytometry analysis showed an increase in apoptotic cells upon treatment with this compound, suggesting that it induces apoptosis through the intrinsic pathway.

In Vivo Studies

In vivo studies have been limited but suggest potential efficacy in animal models:

- A mouse model treated with the compound showed a reduction in tumor size by approximately 30% compared to control groups.

Safety and Toxicology

Safety assessments indicate that while this compound exhibits promising biological activities, further toxicological evaluations are necessary to fully understand its safety profile.

常见问题

Q. What are the key synthetic routes for tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step protocols involving Boc protection, nucleophilic substitution, and cyclization. For example, tert-butyl 3-(aminomethyl)morpholine-4-carboxylate derivatives can react with imidazole precursors under reflux in polar aprotic solvents (e.g., DMF or THF) with catalytic bases like triethylamine. Purification often requires silica gel chromatography or recrystallization . Yield optimization depends on temperature control (20–80°C) and stoichiometric ratios of reactants, as deviations may lead to byproducts such as de-Boc intermediates or incomplete cyclization .

Q. How is the Boc (tert-butoxycarbonyl) group strategically employed in the synthesis of this compound?

The Boc group serves dual roles:

- Protection : It shields the morpholine nitrogen during imidazole ring formation, preventing unwanted side reactions.

- Facilitating Crystallization : The bulky tert-butyl moiety enhances crystallinity, aiding in structural verification via X-ray diffraction (XRD) . Deprotection is achieved with strong acids (e.g., HCl in dioxane) but must be carefully timed to avoid degradation of the imidazoline ring .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : , , and NMR (where applicable) validate regiochemistry and detect impurities. For example, imidazoline proton signals typically appear at δ 3.5–4.5 ppm in DMSO-d6 .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (theoretical m/z 255.32 for CHNO) and detects fragmentation patterns .

- XRD : Resolves stereochemical ambiguities, particularly for morpholine and imidazoline ring conformations .

Advanced Research Questions

Q. How does this compound serve as a precursor in medicinal chemistry?

The compound is a versatile intermediate for bioactive molecules. For instance:

- Antimicrobial Agents : Its imidazoline moiety can chelate metal ions critical for bacterial enzymes .

- Kinase Inhibitors : Functionalization at the morpholine oxygen or imidazoline nitrogen enables targeting of ATP-binding pockets, as seen in defactinib analogs .

- Prodrugs : The Boc group allows controlled release of active amines under physiological conditions .

Q. What challenges arise in resolving stereochemical outcomes during synthesis, and how are they addressed?

Chirality at the morpholine C3 position can lead to diastereomers, complicating purification. Strategies include:

- Chiral Chromatography : Use of amylose- or cellulose-based columns to separate enantiomers.

- Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) during cyclization steps to enhance enantiomeric excess .

- Dynamic NMR : Monitoring coalescence of proton signals to assess stereochemical stability .

Q. How do researchers reconcile discrepancies between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often stem from solvation effects or transition-state approximations in DFT calculations. Mitigation involves:

Q. What methodological advancements in crystallography improve structural analysis of this compound?

The SHELX suite (e.g., SHELXL-2018) enables refinement against high-resolution data, even for twinned crystals. Key features:

- Twinning Detection : Automated algorithms identify twin laws, improving R-factor accuracy.

- Hydrogen Placement : Riding models or neutron diffraction (for deuterated analogs) refine H-atom positions in the imidazoline ring .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。